Methyl 3-(4-bromophenyl)-4,5-dihydroisoxazole-5-carboxylate is a chemical compound classified under isoxazole derivatives, which are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom. The compound's structure features a bromophenyl group and a carboxylate ester, which contribute to its versatility in various chemical reactions and applications. Its unique properties make it an interesting subject for research in organic chemistry and medicinal applications.
Methyl 3-(4-bromophenyl)-4,5-dihydroisoxazole-5-carboxylate belongs to the class of heterocyclic compounds, specifically isoxazoles, which are known for their diverse biological activities. Isoxazole derivatives are often explored for their potential therapeutic applications, including antimicrobial and anticancer properties .
The synthesis of methyl 3-(4-bromophenyl)-4,5-dihydroisoxazole-5-carboxylate generally involves multi-step reactions. A common synthetic route includes the following:
The cyclization reaction typically requires controlled conditions to ensure high yields and purity. Parameters such as temperature, solvent choice, and reaction time can significantly influence the outcome. For industrial applications, continuous flow reactors may be employed to enhance production efficiency and scalability .
The molecular structure of methyl 3-(4-bromophenyl)-4,5-dihydroisoxazole-5-carboxylate features a five-membered isoxazole ring with a brominated phenyl group attached at the 3-position and a methyl ester group at the 5-position.
Methyl 3-(4-bromophenyl)-4,5-dihydroisoxazole-5-carboxylate can participate in several chemical reactions:
The specific conditions for these reactions vary based on the desired product but generally include the use of catalysts or specific solvents to facilitate the reaction process.
The mechanism of action for methyl 3-(4-bromophenyl)-4,5-dihydroisoxazole-5-carboxylate involves interactions with biological targets such as enzymes and receptors. The compound may inhibit certain enzymes involved in cell proliferation or other metabolic pathways, contributing to its potential anticancer properties .
In vitro studies have shown that this compound can affect cellular pathways related to growth and apoptosis, suggesting its utility in therapeutic applications against various diseases .
The 4,5-dihydroisoxazole-5-carboxylate moiety provides distinct advantages in medicinal chemistry:
Table 1: Bioactive Dihydroisoxazole Carboxylate Derivatives
Compound | Biological Activity | Key Structural Features |
---|---|---|
Valdecoxib | COX-2 Inhibition | 4-Sulfonamide phenyl substitution |
3-Methyl-4,5-dihydroisoxazole-5-carboxylic acid | Antimicrobial precursor | Methyl substituent at C3 position |
Methyl 3-(4-chlorophenyl)-4,5-dihydroisoxazole-5-carboxylate | Synthetic intermediate | Chlorophenyl bioisostere |
Compound 15 (Ananda et al.) | Anticancer (IC₅₀ = 19.5 µM MCF-7) | 3,4-Dimethoxyphenyl + thiophene substituents |
Recent studies highlight the scaffold's role in anticancer agents. Dihydroisoxazole-containing compounds demonstrate proliferation inhibition in breast (MCF-7) and cervical (HeLa) cancer cell lines via estrogen receptor downregulation and tubulin polymerization disruption [10]. The electron-deficient nature of the isoxazoline ring also facilitates π-stacking interactions with aromatic amino acid residues, enhancing target binding affinity in enzyme inhibition.
The 4-bromophenyl group in methyl 3-(4-bromophenyl)-4,5-dihydroisoxazole-5-carboxylate serves multiple strategic functions:
Table 2: Bromophenyl-Containing Bioisosteres in Drug Design
Bioisostere Pair | Advantage of Bromophenyl | Therapeutic Application |
---|---|---|
Bromophenyl vs. Phenyl | Enhanced lipophilicity (ClogP +0.5) | CNS penetration improvement |
Bromophenyl vs. Chlorophenyl | Stronger halogen bonding (σ-hole magnitude) | Kinase inhibition selectivity |
Bromophenyl vs. Methylphenyl | Reduced metabolism at benzylic position | Metabolic stability enhancement |
The bromophenyl moiety significantly influences pharmacokinetic properties:
In RET kinase inhibitors, bromophenyl-containing isoxazoles demonstrate enhanced selectivity (IC₅₀ = 1.4 nM for RET-wild type) through complementary interactions with Lys758 in the ATP-binding site. The bulkier bromine atom improves van der Waals contacts compared to chloro or fluoro analogues [10].
4-Br-C₆H₄-C≡N⁺-O⁻ + H₂C=CH-CO₂CH₃ → 4-Br-C₆H₄-C₃N₂O-CH₂-CH(CO₂CH₃)-O- (isoxazoline)
Table 3: Optimized Reaction Conditions for Cycloaddition
Parameter | Condition 1 | Condition 2 | Condition 3 |
---|---|---|---|
Solvent | Toluene | Dichloromethane | Water/THF (1:1) |
Base | Triethylamine | NaHCO₃ | K₂CO₃ |
Temperature | 25°C | 0°C → 25°C | 60°C |
Yield (%) | 78% | 85% | 65% |
Regioselectivity | 95:5 (5-ester:4-ester) | >99:1 | 90:10 |
Alternative approaches include:
CAS No.: 28164-57-0
CAS No.: 24622-61-5
CAS No.: 1910-41-4
CAS No.: 2524-31-4
CAS No.:
CAS No.: